乙基三(二甲基硅氧基)硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyltris(dimethylsiloxy)silane is a compound that is not directly studied in the provided papers. However, the papers do discuss related silane compounds and their interactions with various surfaces and molecules, which can provide insight into the behavior of silanes in general. For instance, the study of mixed self-assembled monolayers (SAMs) of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes on oxidic surfaces suggests that silane compounds can be used to control the non-specific adsorption of proteins, which is a significant factor in biomedical applications .

Synthesis Analysis

The synthesis of silane compounds is not explicitly detailed in the provided papers. However, the papers do mention the use of organic bases in the preparation of SAMs from organic solutions, which implies that the synthesis of such compounds may involve the use of similar reagents and conditions . The formation of siloles as intermediates in the reaction of diethynyl(dimethyl)silane with triethylborane indicates that silane compounds can participate in complex organic reactions, leading to the formation of cyclic structures .

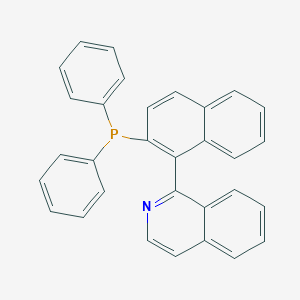

Molecular Structure Analysis

The molecular structure of silane compounds can be quite complex, as evidenced by the formation of siloles and 7-silanorbornadienes through [4+2]cycloadditions in the reaction of diethynyl(dimethyl)silane with triethylborane . These reactions suggest that silane compounds can have multiple reactive sites and can form ring structures under certain conditions.

Chemical Reactions Analysis

Silane compounds are reactive and can undergo various chemical reactions. For example, the formation of SAMs indicates that silanes can react with oxidic surfaces to form covalently attached layers . The reactions of silica surfaces with polyfunctional chloromethylsilanes and ethoxymethylsilanes studied by solid-state NMR demonstrate that silanes can react with inorganic substrates, leading to the attachment of silane silicon atoms to the surface .

Physical and Chemical Properties Analysis

The physical and chemical properties of silane compounds can be inferred from the studies on related compounds. The measurement of saturated vapor pressures and the correlation with the Antoine and Clarke-Glew equations provide information on the volatility and thermodynamic properties of silane compounds . The critical properties, such as critical temperature, pressure, and volume, can be estimated by group contribution methods, and the acentric factors can be calculated from these parameters . The study of SAMs provides data on the hydrophobic or hydrophilic nature of silane surfaces, which is crucial for understanding their interaction with biological molecules .

科学研究应用

材料性能的改善

压缩性能的增强

乙基三(二甲基硅氧基)硅烷作为硅烷化合物的一部分,已被用于化学键合聚合物和有机粘土,显著改善纳米复合泡沫的压缩性能。这种应用展示了它在增强基于聚合物的材料的耐久性和弹性方面的作用 (Park, Kim, & Chowdhury, 2008)。

表面改性和反应性

硅胶表面的硅烷化

对乙基三(二甲基硅氧基)硅烷与硅胶表面的反应性进行了研究,突出了它与硅胶形成键合的能力,这对于表面改性和开发具有特定表面性质的材料至关重要 (Sindorf & Maciel, 1983)。

能量存储应用

锂离子电池性能增强剂

在能量存储领域,乙基三(二甲基硅氧基)硅烷的衍生物已被作为添加剂加入锂离子电池中。这些添加剂已被证明可以增强离子导电性并改善电池的低温性能,展示了该化合物在改善能量存储技术方面的重要潜力 (Phiri et al., 2021)。

新型聚合物合成和应用

聚合物和涂层开发

乙基三(二甲基硅氧基)硅烷已参与新型聚合物和涂层的合成。例如,它已被用于创建用于锂离子电池的带电锂硅磺基硅烷化合物,展示了它在聚合物科学中的多功能性以及对先进材料开发的贡献 (Amine et al., 2006)。

安全和危害

While specific safety data for Ethyltris(dimethylsiloxy)silane was not found, safety data for similar compounds suggest that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

未来方向

Research is ongoing to improve the properties and applications of silane compounds. For instance, a study reported the synthesis of a composite epoxy resin toughened by epoxy-terminated phenyl tris(dimethylsiloxy)silane, showing a wide prospect . Another study reported the long-term thermal aging of modified Sylgard 184 formulations, which could provide insights into the future directions of silane compound research .

属性

InChI |

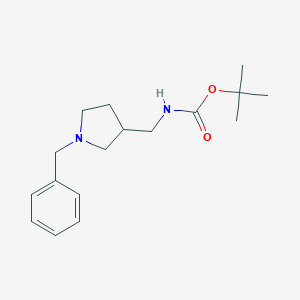

InChI=1S/C8H23O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h8H2,1-7H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEMEVGSTRMIIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

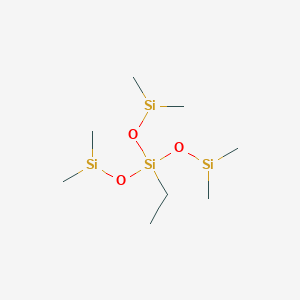

Canonical SMILES |

CC[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23O3Si4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40721686 |

Source

|

| Record name | 3-[(Dimethylsilyl)oxy]-3-ethyl-1,1,5,5-tetramethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyltris(dimethylsiloxy)silane | |

CAS RN |

150320-87-9 |

Source

|

| Record name | 3-[(Dimethylsilyl)oxy]-3-ethyl-1,1,5,5-tetramethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)

![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)